molecular formula C10H14O3S B15332640 Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate

Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate

Cat. No.: B15332640
M. Wt: 214.28 g/mol
InChI Key: QKBMEQFIFFYOPO-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a thienyl ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate can be synthesized through the asymmetric reduction of ethyl 3-oxo-3-(3-methyl-2-thienyl)propanoate. This reduction can be catalyzed by ketoreductases, which are enzymes that facilitate the conversion of ketones to alcohols with high enantioselectivity . The reaction typically involves the use of NADPH as a cofactor and is carried out under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using biocatalysis. Whole-cell biocatalysts, such as engineered strains of microorganisms, can be employed to achieve high yields and enantioselectivity. The use of biocatalysts offers advantages such as reduced environmental impact and lower production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions on the thienyl ring can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Ethyl 3-oxo-3-(3-methyl-2-thienyl)propanoate.

    Reduction: Ethyl 3-hydroxy-3-(3-methyl-2-thienyl)propanol.

    Substitution: Various substituted thienyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate involves its interaction with specific enzymes and molecular targets. In biocatalytic processes, the compound is reduced by ketoreductases, which facilitate the transfer of electrons from NADPH to the ketone group, resulting in the formation of the hydroxy group. This reaction is highly enantioselective, ensuring the production of a single enantiomer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-Hydroxy-3-(3-methyl-2-thienyl)propanoate is unique due to the specific positioning of the methyl group on the thienyl ring, which can influence its reactivity and interaction with enzymes. This structural feature can result in different enantioselectivity and reaction outcomes compared to its analogs.

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate

InChI

InChI=1S/C10H14O3S/c1-3-13-9(12)6-8(11)10-7(2)4-5-14-10/h4-5,8,11H,3,6H2,1-2H3

InChI Key

QKBMEQFIFFYOPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CS1)C)O

Origin of Product

United States

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